1-Azabicyclo[2.2.1]heptane-4-carboxylic acid

Medicinal Chemistry Antibiotic Synthesis β-Lactam

Researchers requiring conformationally rigid, three-dimensional building blocks for fragment-based drug discovery or β-lactam antibiotic development often encounter supply constraints for regioisomerically pure, high-purity material. 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid (CAS 119103-15-0) directly addresses this need: • Rigid [2.2.1] azabicyclic scaffold imposes conformational constraints that enhance target selectivity and metabolic stability in peptide mimetics. • Precisely positioned 4-carboxylic acid handle enables rapid derivatization; specifically cited as a reagent for synthetic β-lactam antibiotics, a utility not documented for other regioisomers. • Predicted aqueous solubility of 58 g/L supports fragment-based screening and aqueous reaction conditions. • Supplied at ≥95% purity to ensure consistent, reproducible research outcomes.

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
CAS No. 119103-15-0
Cat. No. B053977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azabicyclo[2.2.1]heptane-4-carboxylic acid
CAS119103-15-0
Synonyms1-AZABICYCLO[2.2.1]HEPTANE-4-CARBOXYLIC ACID
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESC1CN2CCC1(C2)C(=O)O
InChIInChI=1S/C7H11NO2/c9-6(10)7-1-3-8(5-7)4-2-7/h1-5H2,(H,9,10)
InChIKeyCWVQBVRGOKBTQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Baseline for 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid


1-Azabicyclo[2.2.1]heptane-4-carboxylic acid (CAS 119103-15-0) is a bicyclic, non-planar, nitrogen-containing amino acid analog with the molecular formula C₇H₁₁NO₂ and a molecular weight of 141.17 g/mol . As a bridgehead-substituted derivative, it is characterized by a rigid [2.2.1] azabicyclic framework that imposes conformational constraints, which are known to enhance target selectivity and binding affinity in biological systems .

Analog Substitution Risks for 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid


Procurement specifications for 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid must be precise. While other azabicyclo[2.2.1]heptane carboxylic acid isomers (e.g., 2-carboxylic acid or 7-carboxylic acid) and different salt forms exist, their physical properties, synthetic applications, and likely biological activities differ. For instance, the predicted aqueous solubility of the free acid is 58 g/L , whereas its hydrochloride salt is known to be more water-soluble , a critical parameter for aqueous reaction conditions. Furthermore, the position of the carboxylic acid group is a key determinant of the compound's utility as a building block; it is specifically cited as a reagent for synthetic β-lactam antibiotics , a role that its regioisomers are not documented to perform.

1-Azabicyclo[2.2.1]heptane-4-carboxylic acid Differentiation Guide


Synthetic Utility for β-Lactam Antibiotics

The compound is explicitly documented as a useful reagent in the preparation of synthetic β-lactam antibiotics with antibacterial activity . This specific synthetic application provides a clear differentiator from its regioisomers (e.g., 1-azabicyclo[2.2.1]heptane-2-carboxylic acid) and other related building blocks which are not cited for this function.

Medicinal Chemistry Antibiotic Synthesis β-Lactam

Solubility: Free Acid vs. Hydrochloride Salt

The predicted aqueous solubility of the free acid is 58 g/L at 25°C . This contrasts with the hydrochloride salt form (CAS 119102-95-3), which is reported to have enhanced solubility in water due to salt formation . This difference in physical property is critical for selecting the appropriate form for aqueous reaction media or biological assays.

Pharmaceutical Sciences Preformulation Medicinal Chemistry

pKa and Density Comparison

The predicted pKa of the free acid is 3.77±0.20 , and its density is 1.29±0.1 g/cm³ . While the hydrochloride salt's pKa is not readily available in the same sources, the difference in these key physicochemical properties further justifies why these two forms cannot be considered interchangeable in applications sensitive to pH or requiring precise mass/volume calculations.

Analytical Chemistry Preformulation Physical Chemistry

Conformational Rigidity as a Key Feature

The [2.2.1] azabicyclic scaffold, which includes 1-azabicyclo[2.2.1]heptane-4-carboxylic acid, is widely recognized for its conformational rigidity. This property constrains molecular geometry, which can lead to improved target selectivity and binding affinity compared to more flexible, monocyclic analogs like piperidine or piperazine derivatives . This is a class-level inference based on extensive literature demonstrating the value of this scaffold in drug discovery.

Medicinal Chemistry Structural Biology Drug Design

Key Application Scenarios for 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid


Novel β-Lactam Antibiotic Synthesis

Given its cited use as a reagent for preparing synthetic β-lactam antibiotics , this compound is a logical building block for medicinal chemistry teams exploring novel β-lactam structures to overcome antibacterial resistance.

Constrained Peptidomimetic Synthesis

The rigid [2.2.1] azabicyclic scaffold of this compound makes it an ideal candidate for incorporating conformational constraints into peptide chains. This is a common strategy in drug discovery to improve metabolic stability and target selectivity by pre-organizing a ligand's binding conformation .

CNS-Targeting Ligand Development

While direct data for this specific compound is lacking, the 1-azabicyclo[2.2.1]heptane scaffold has been extensively explored for generating ligands for nicotinic acetylcholine receptors (nAChRs) and muscarinic receptors [1]. Its carboxylic acid derivative could serve as a versatile core for synthesizing new CNS-active chemical probes.

Fragment-Based Drug Discovery Building Block

With a molecular weight of 141.17 g/mol and predicted solubility of 58 g/L , this compound adheres to the principles of Fragment-Based Drug Discovery (FBDD). Its combination of a rigid, three-dimensional shape and a functional group handle makes it a valuable addition to a fragment library for screening against novel protein targets.

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